3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid
Overview
Description
Mechanism of Action
Target of Action
AS 2034178, also known as AS2034178 or AS2034178 (free base), is a specific and orally active GPR40 agonist . GPR40, also known as Free Fatty Acid Receptor 1 (FFA1), is a receptor of free fatty acids . It plays a crucial role in regulating glucose-dependent insulin secretion .
Mode of Action
AS 2034178 interacts with its primary target, GPR40, and exhibits a glucose-dependent enhancement of insulin secretion . It demonstrates a highly dose-dependent increase in intracellular Ca2+ levels . The maximum efficacy of the increase in Ca2+ is nearly equal to that of an endogenous ligand of GPR40, namely linolenic acid .
Biochemical Pathways
The interaction of AS 2034178 with GPR40 triggers a series of biochemical reactions that lead to the enhancement of insulin secretion. This process is glucose-dependent, meaning it occurs only under high-glucose conditions . The compound can improve glucose homeostasis and maintain or enhance islet beta cell functions .
Pharmacokinetics
It is noted that the compound is orally active , suggesting that it has good bioavailability
Result of Action
AS 2034178 has been shown to significantly induce insulin secretion in pancreas β-cell–derived MIN6 cells, but only under high-glucose conditions . In ob/ob mice, chronic treatment with AS 2034178 significantly improved whole-body glucose metabolism, insulin, HbA1c, and pancreatic insulin levels .
Action Environment
It is known that the compound’s induction of insulin secretion is glucose-dependent , suggesting that the glucose level in the environment could influence its action
Biochemical Analysis
Biochemical Properties
AS2034178 plays a crucial role in biochemical reactions by interacting with the free fatty acid receptor 1 (FFA1/GPR40). This receptor is primarily expressed in pancreatic beta cells and is involved in the regulation of insulin secretion . AS2034178 binds to FFA1, leading to the activation of intracellular signaling pathways that result in increased insulin secretion in response to elevated glucose levels . This interaction is highly selective, as AS2034178 exhibits minimal activity on other related receptors such as GPR41, GPR43, GPR119, and GPR120 .
Cellular Effects
AS2034178 has significant effects on various types of cells and cellular processes. In pancreatic beta cells, AS2034178 enhances glucose-dependent insulin secretion by increasing intracellular calcium levels . This compound also improves whole-body glucose metabolism and insulin sensitivity in animal models of type 2 diabetes . Additionally, AS2034178 has been shown to maintain or enhance islet beta cell function, which is crucial for the long-term management of diabetes .
Molecular Mechanism
The molecular mechanism of AS2034178 involves its binding to the free fatty acid receptor 1 (FFA1/GPR40). Upon binding, AS2034178 activates intracellular signaling pathways that lead to an increase in intracellular calcium levels . This calcium influx triggers the exocytosis of insulin-containing granules, resulting in enhanced insulin secretion . The selectivity of AS2034178 for FFA1 over other related receptors ensures that its effects are primarily focused on glucose-dependent insulin secretion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AS2034178 have been observed to change over time. The compound is stable when stored at -20°C and can be dissolved in dimethyl sulfoxide (DMSO) or ethanol for experimental use . In vitro studies have shown that AS2034178 induces insulin secretion in a dose-dependent manner under high-glucose conditions . Long-term treatment with AS2034178 in animal models has demonstrated sustained improvements in glucose metabolism and insulin sensitivity .
Dosage Effects in Animal Models
The effects of AS2034178 vary with different dosages in animal models. In ob/ob mice, chronic treatment with AS2034178 significantly improved whole-body glucose metabolism, insulin levels, and pancreatic insulin content . The compound exhibited dose-dependent suppression of plasma glucose increases after oral glucose administration, with significant effects observed at doses above 1 mg/kg . High doses of AS2034178 may lead to adverse effects, and careful dose optimization is necessary to achieve the desired therapeutic outcomes .
Metabolic Pathways
AS2034178 is involved in metabolic pathways related to glucose homeostasis and insulin secretion. The compound interacts with the free fatty acid receptor 1 (FFA1/GPR40), which regulates glucose-dependent insulin secretion . By activating FFA1, AS2034178 enhances insulin secretion in response to elevated glucose levels, thereby improving glucose metabolism . This interaction also influences metabolic flux and metabolite levels, contributing to the overall regulation of glucose homeostasis .
Transport and Distribution
AS2034178 is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound is orally available and can be administered to animal models for experimental purposes . Upon administration, AS2034178 is distributed to pancreatic beta cells, where it binds to the free fatty acid receptor 1 (FFA1/GPR40) and exerts its effects on insulin secretion . The localization and accumulation of AS2034178 within pancreatic beta cells are crucial for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of AS2034178 is primarily within pancreatic beta cells, where it interacts with the free fatty acid receptor 1 (FFA1/GPR40) . This interaction occurs at the cell membrane, where FFA1 is expressed . The binding of AS2034178 to FFA1 triggers intracellular signaling pathways that lead to increased insulin secretion . The specific targeting of AS2034178 to pancreatic beta cells ensures its selective action on glucose-dependent insulin secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AS 2034178 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the quinoline core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenoxyethyl group: This step is achieved through nucleophilic substitution reactions.
Final functionalization: The introduction of the fluoro and propanoic acid groups is done through selective reactions to ensure the desired configuration.
Industrial Production Methods
Industrial production of AS 2034178 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:
Reaction temperature and pressure: Controlled to ensure optimal reaction rates.
Purification steps: Involves crystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
AS 2034178 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Used to modify specific functional groups, such as reducing ketones to alcohols.
Substitution: Commonly involves nucleophilic substitution to introduce or replace functional groups
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dimethyl sulfoxide (DMSO) and ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
AS 2034178 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Investigated for its role in glucose metabolism and insulin secretion.
Medicine: Potential therapeutic agent for type 2 diabetes mellitus due to its ability to enhance insulin secretion.
Industry: Used in the development of new drugs targeting GPR40 .
Comparison with Similar Compounds
Similar Compounds
Linolenic acid: An endogenous ligand of GPR40 with similar but less potent effects.
Other GPR40 agonists: Compounds such as TAK-875 and AMG 837, which also target GPR40 but may have different pharmacokinetic profiles
Uniqueness
AS 2034178 is unique due to its high potency and selectivity for GPR40, as well as its oral bioavailability. This makes it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29FN2O3/c28-25-18-22(13-11-20(25)12-14-27(31)32)29-19-21-6-4-10-26-24(21)9-5-15-30(26)16-17-33-23-7-2-1-3-8-23/h1-4,6-8,10-11,13,18,29H,5,9,12,14-17,19H2,(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENOXIKBBUVHRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2N(C1)CCOC3=CC=CC=C3)CNC4=CC(=C(C=C4)CCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.